molecular formula C₁₅H₂₃NO₄ B1140043 Methyl (2R,3S)-2-benzylamino-3-hydroxy-2-hydroxymethyl-4-methylpentanoate CAS No. 145451-91-8

Methyl (2R,3S)-2-benzylamino-3-hydroxy-2-hydroxymethyl-4-methylpentanoate

Cat. No. B1140043
CAS RN: 145451-91-8
M. Wt: 281.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, “Methyl (2R,3S)-(+)-2,3-dihydroxy-3-phenylpropionate” can be used as an intermediate in the synthesis of biologically important 5-phenyl substituted Δ2-thiazolines . Another related compound, “(2S,3S)-3-(2-aminophenyl)thio-2-hydroxy-3-(4-methoxyphenyl)propionic acid methylester”, is synthesized by reacting a 2-aminothiophenol with (-)-(2R,3S) methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate .

properties

IUPAC Name

methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-11(2)13(18)15(10-17,14(19)20-3)16-9-12-7-5-4-6-8-12/h4-8,11,13,16-18H,9-10H2,1-3H3/t13-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDOZNHDZMCBLR-CFMCSPIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(CO)(C(=O)OC)NCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(CO)(C(=O)OC)NCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858019
Record name Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate

CAS RN

145451-91-8
Record name Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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